5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid
Overview
Description
5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid, also known as L-748780, is a chemical compound with the molecular formula C19H14Cl3NO4 . It has a molecular weight of 426.67800 . The compound is also known by its CAS number 168086-64-4 .
Molecular Structure Analysis
The molecular structure of this compound includes a methoxy group (OCH3) and a methyl group (CH3) attached to an indole ring, which is further substituted with a 2,4,6-trichlorobenzoyl group . The indole ring is also attached to an acetic acid group . The exact mass of the compound is 424.99900 .Physical And Chemical Properties Analysis
The compound has a density of 1.48g/cm3 . It has a boiling point of 560.9ºC at 760mmHg . The flash point of the compound is 293ºC . The compound has a LogP value of 5.23410, indicating its lipophilicity .properties
IUPAC Name |
2-[5-methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)indol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3NO4/c1-9-12(8-17(24)25)13-7-11(27-2)3-4-16(13)23(9)19(26)18-14(21)5-10(20)6-15(18)22/h3-7H,8H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJUBERMAKRECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=C(C=C(C=C3Cl)Cl)Cl)C=CC(=C2)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168476 | |
Record name | L 748780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid | |
CAS RN |
168086-64-4 | |
Record name | L 748780 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168086644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 748780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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